This compound can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, where it is listed under various identifiers including the CAS number 648408-71-3. It falls under the classification of pyrazole derivatives, which are often studied for their biological activities, including anti-inflammatory and analgesic properties.
The synthesis of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine typically involves a multi-step process that may include the following key reactions:
The molecular structure of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine features distinct functional groups:
The compound's structure can be represented by its canonical SMILES notation: CN1C=C(C=N1)C(=O)N2CCCCC2
, which indicates the connectivity of atoms within the molecule.
LULIQJASSZSURI-UHFFFAOYSA-N
The chemical reactivity of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine is influenced by its functional groups:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to optimize yields.
The mechanism of action for compounds like 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine often relates to their interaction with biological targets:
Studies on similar compounds suggest that their activity may stem from structural features that allow them to fit into enzyme active sites or receptor binding pockets effectively.
The physical and chemical properties of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine include:
Properties such as melting point, boiling point, and specific heat capacity would require empirical measurement or data from literature for precise values.
The applications of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2